Saturation State of the Pyrimidine Ring: Conformational and Metabolic Divergence from Aromatic Congeners
The target compound bears a fully saturated 4,5,6,7-tetrahydropyrimidine ring (C₆–C₇ single bonds) in contrast to the planar aromatic pyrimidine ring found in the majority of literature pyrazolo[1,5-a]pyrimidines such as zaleplon, PDE10A inhibitor MT-3014, and CDK2 inhibitor series. In the PDE2A inhibitor optimization campaign reported by Mikami et al., substitutions on the saturated pyrazolo[1,5-a]pyrimidine core yielded 5- to 10-fold shifts in PDE isoform selectivity relative to the aromatic parent TAK-915, with concomitant modulation of rat plasma clearance values [1]. This demonstrates that ring saturation is not a neutral modification but actively redirects both target engagement and ADME properties.
| Evidence Dimension | Effect of pyrimidine ring saturation on PDE isoform selectivity and in vivo clearance |
|---|---|
| Target Compound Data | Compound features saturated 4,5,6,7-tetrahydropyrimidine ring; specific PDE/PK data for this exact compound are not available in the public domain. |
| Comparator Or Baseline | Aromatic pyrazolo[1,5-a]pyrimidine PDE2A inhibitor TAK-915 and its saturated analogs; saturation introduced 5–10× selectivity shifts and altered rat CL values [1]. |
| Quantified Difference | 5- to 10-fold change in PDE isoform selectivity upon saturation of the pyrimidine ring in structurally related series [1]. |
| Conditions | PDE2A and PDE isoform panel enzymatic assays; rat in vivo pharmacokinetic studies [1]. |
Why This Matters
For procurement, a saturated THPP scaffold cannot be replaced by an aromatic pyrazolo[1,5-a]pyrimidine without risking substantial loss of target selectivity and unpredictable pharmacokinetic behavior.
- [1] Mikami, S.; et al. Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from TAK-915. Chem. Pharm. Bull. 2017, 65, 1058–1077. View Source
